molecular formula C12H16O2 B11717136 4'-Butyl-2-hydroxyacetophenone

4'-Butyl-2-hydroxyacetophenone

Cat. No.: B11717136
M. Wt: 192.25 g/mol
InChI Key: UFWAOPNIHOKZRD-UHFFFAOYSA-N
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Description

4’-Butyl-2-hydroxyacetophenone is an organic compound belonging to the class of hydroxyacetophenones It is characterized by the presence of a butyl group at the para position and a hydroxyl group at the ortho position relative to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butyl-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 4’-Butyl-2-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4’-Butyl-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products:

    Oxidation: Formation of 4’-butyl-2-hydroxyacetophenone derivatives such as 4’-butyl-2-hydroxybenzoic acid.

    Reduction: Formation of 4’-butyl-2-hydroxyacetophenone alcohol derivatives.

    Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Butyl-2-hydroxyacetophenone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4’-Butyl-2-hydroxyacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the butyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

    4’-Methyl-2-hydroxyacetophenone: Similar structure but with a methyl group instead of a butyl group.

    4’-Ethyl-2-hydroxyacetophenone: Similar structure but with an ethyl group instead of a butyl group.

    4’-Propyl-2-hydroxyacetophenone: Similar structure but with a propyl group instead of a butyl group.

Uniqueness: 4’-Butyl-2-hydroxyacetophenone is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in specific applications where the butyl group provides a distinct advantage.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-butylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C12H16O2/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-8,13H,2-4,9H2,1H3

InChI Key

UFWAOPNIHOKZRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CO

Origin of Product

United States

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